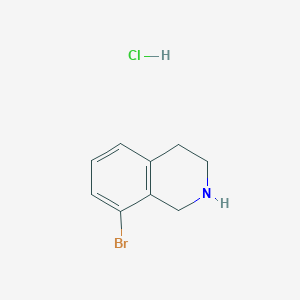

3-Bromo-5-methylaniline hydrochloride

Vue d'ensemble

Description

3-Bromo-5-methylaniline hydrochloride is a chemical compound used as a pharmaceutical and chemical intermediate . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

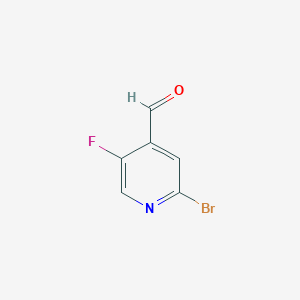

The molecular formula of this compound is C7H8BrN.ClH . The InChI code is 1S/C7H8BrN.ClH/c1-5-2-6 (8)4-7 (9)3-5;/h2-4H,9H2,1H3;1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.51 . It is slightly soluble in water .Applications De Recherche Scientifique

Non-Linear Optical Properties and Synthesis

A study by Rizwan et al. (2021) focused on synthesizing a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs using Suzuki cross-coupling reactions. These analogs, derived from a reaction involving 4-bromo-2-methylaniline, demonstrated significant yields and varied electron donating and withdrawing functionalities. The structural features and reactivity of these synthesized molecules were investigated through density functional theory (DFT) analyses. This research highlights the application of 3-bromo-5-methylaniline hydrochloride derivatives in exploring non-linear optical properties and structural characteristics of novel compounds (Rizwan et al., 2021).

Organic and Coordination Chemistry

Wang et al. (2006) developed a method for the bromo- and chloro-methylation of 5-substituted salicylaldehydes, employing a compound structurally related to this compound. This method facilitates the attachment of functional arms to salicylaldehydes, serving as a precursor for the preparation of heteroditopic ligands. These ligands have applications in binding metal salts, showcasing the utility of related compounds in organic and coordination chemistry (Wang et al., 2006).

Corrosion Inhibition

Assad et al. (2015) conducted a study on the application of a synthesized derivative, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (related to this compound), as a corrosion inhibitor for zinc metal in hydrochloric acid solution. The study demonstrated that this compound acts as an effective corrosion inhibitor, with its efficiency increasing with concentration. This research signifies the potential use of this compound derivatives in industrial applications for corrosion protection (Assad et al., 2015).

Semiconductor Processing

Xie et al. (2020) utilized 4-bromo-3-methylanisole, a compound related to this compound, in synthesizing black fluorane dye for thermal papers. The study introduced a continuous homogeneous bromination technology, demonstrating the compound's application in improving the process of dye synthesis for thermal paper manufacturing. This example underscores the relevance of this compound in the field of semiconducting polymer blends and dye synthesis (Xie et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-5-methylaniline hydrochloride is primarily used as a pharmaceutical and chemical intermediate . It’s important to note that the targets can vary depending on the specific biochemical context and the compound’s intended use.

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence its interaction with its targets.

Pharmacokinetics

It’s slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . Additionally, it’s recommended to handle the compound in a fume hood to avoid the formation or spread of dust in the air .

Propriétés

IUPAC Name |

3-bromo-5-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMJEUXFWOIXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656878 | |

| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-79-6 | |

| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

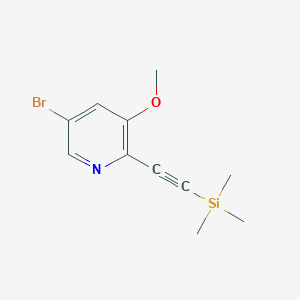

![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)

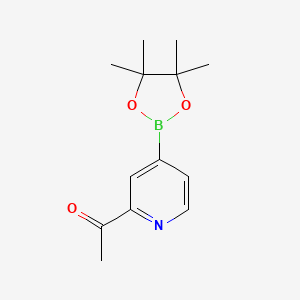

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)

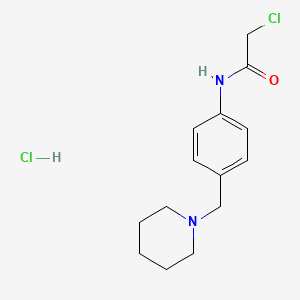

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)

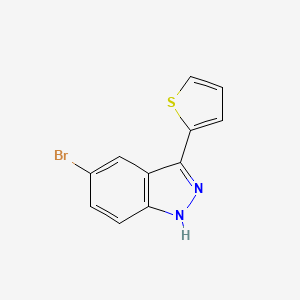

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)